Dienogest

Description

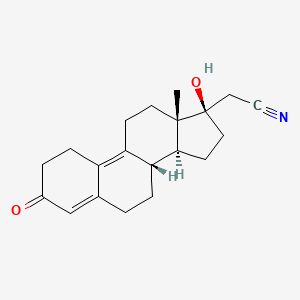

Structure

3D Structure

Properties

IUPAC Name |

2-[(8S,13S,14S,17R)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-10H2,1H3/t17-,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFLJNIPTRTECV-FUMNGEBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80891478 | |

| Record name | Dienogest | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble | |

| Record name | Dienogest | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

65928-58-7 | |

| Record name | Dienogest | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65928-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dienogest [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065928587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dienogest | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dienogest | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17α-cyanomethyl-17β-hydroxy-estra-4,9-di-ene-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIENOGEST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46M3EV8HHE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

210-218 | |

| Record name | Dienogest | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Dienogest's Mechanism of Action in Endometrial Stromal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dienogest, a fourth-generation synthetic progestin, is a cornerstone in the medical management of endometriosis. Its therapeutic efficacy is intrinsically linked to its multifaceted mechanism of action within endometrial stromal cells (ESCs). This technical guide provides an in-depth exploration of the molecular pathways modulated by this compound, focusing on its anti-proliferative, pro-apoptotic, anti-inflammatory, and anti-angiogenic effects. Through a comprehensive review of preclinical and in vitro studies, this document elucidates the signaling cascades, summarizes quantitative data, and details key experimental protocols to facilitate further research and drug development in the field of endometriosis.

Core Mechanisms of this compound in Endometrial Stromal Cells

This compound exerts its effects on endometrial stromal cells through a combination of genomic and non-genomic actions, primarily mediated by its high selectivity for the progesterone receptor (PR).[1][2] Its therapeutic actions address several key pathological features of endometriosis.

Inhibition of Cell Proliferation and Induction of Apoptosis

A hallmark of endometriosis is the uncontrolled proliferation of ectopic endometrial tissue. This compound directly counteracts this by inhibiting the proliferation of endometrial stromal cells.[3][4][5] This is achieved, in part, by inducing cell cycle arrest at the G0/G1 phase.

Furthermore, this compound promotes apoptosis in endometriotic cells, a process that is often dysregulated in endometriosis. This dual action of inhibiting proliferation and promoting programmed cell death contributes significantly to the reduction of endometriotic lesion size.

Modulation of Inflammatory Responses

Endometriosis is characterized by a chronic inflammatory state. This compound exhibits potent anti-inflammatory properties within the endometriotic microenvironment. It has been shown to reduce the production of key inflammatory mediators, including prostaglandins and various pro-inflammatory cytokines and chemokines.

Anti-Angiogenic Effects

The growth and survival of endometriotic implants are dependent on the formation of new blood vessels, a process known as angiogenesis. This compound has been demonstrated to possess anti-angiogenic properties, thereby limiting the blood supply to the ectopic lesions and inhibiting their growth.

Induction of Decidualization

This compound induces the differentiation of endometrial stromal cells into decidual cells, a process known as decidualization. This transformation is a normal physiological process in the uterine endometrium in preparation for pregnancy, but in the context of endometriosis, it leads to the atrophy of the endometriotic lesions.

Signaling Pathways Modulated by this compound

This compound's diverse cellular effects are orchestrated through the modulation of several key intracellular signaling pathways.

Progesterone Receptor (PR) Signaling

As a potent progestin, this compound's primary mechanism of action is through the activation of the progesterone receptor. Upon binding, the this compound-PR complex translocates to the nucleus and acts as a transcription factor, regulating the expression of target genes involved in cell proliferation, differentiation, and inflammation. The progesterone receptor exists in two main isoforms, PR-A and PR-B, and the ratio of these isoforms can influence the cellular response to progestins.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. In endometrial cancer cells, which share some signaling aberrations with endometriosis, progestins have been shown to modulate this pathway. This compound has been reported to downregulate mTOR signaling by repressing the activity of ERK1/2 and AKT, which in turn promotes apoptosis and autophagy in human endometriotic cyst stromal cells.

Endoplasmic Reticulum (ER) Stress Pathway

Recent studies have highlighted the role of endoplasmic reticulum (ER) stress in the pathophysiology of endometriosis and as a therapeutic target for this compound. This compound has been shown to induce ER stress in endometriotic stromal cells, leading to increased apoptosis and decreased proliferation and invasiveness. This effect is mediated through the activation of key ER stress sensors such as PERK and IRE1, and the upregulation of the pro-apoptotic factor CHOP.

References

- 1. Different Effect of this compound on Endometrium Mesenchymal Stem Cells Derived from Healthy and Endometriosis Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The inhibitory effect of this compound, a synthetic steroid, on the growth of human endometrial stromal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits BrdU uptake with G0/G1 arrest in cultured endometriotic stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Beyond the Progesterone Receptor: An In-depth Technical Guide to the Molecular Targets of Dienogest

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dienogest, a synthetic progestin, is a well-established therapeutic agent for endometriosis. While its primary mechanism of action is mediated through the progesterone receptor (PR), a growing body of evidence reveals a complex and multifaceted pharmacological profile that extends to a range of non-progestogenic molecular targets. This technical guide provides a comprehensive overview of these alternative mechanisms, focusing on the direct and indirect actions of this compound on key cellular pathways implicated in the pathophysiology of endometriosis. This document summarizes quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling cascades influenced by this compound, offering a valuable resource for researchers and professionals in drug development.

Introduction

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the presence of endometrial-like tissue outside the uterine cavity. The clinical efficacy of this compound in managing endometriosis-associated pain and reducing lesion size is well-documented.[1][2][3] Beyond its potent progestogenic activity, which leads to the decidualization and subsequent atrophy of endometriotic tissue, this compound exerts significant anti-proliferative, anti-inflammatory, and anti-angiogenic effects.[1][4] These effects are, in part, attributable to its interaction with molecular targets other than the progesterone receptor, thereby contributing to its overall therapeutic benefit. This guide delves into these non-progestogenic mechanisms of action.

Anti-inflammatory Mechanisms

A cornerstone of this compound's efficacy lies in its ability to modulate the inflammatory milieu of endometriotic lesions. This is achieved through several interconnected pathways.

Inhibition of Prostaglandin Synthesis

This compound has been shown to directly suppress the production of prostaglandin E2 (PGE2), a key inflammatory mediator in endometriosis. This inhibition is achieved by downregulating the expression of cyclooxygenase-2 (COX-2) and microsomal prostaglandin E synthase-1 (mPGES-1), the critical enzymes in the PGE2 synthesis pathway.

Table 1: Effect of this compound on Prostaglandin E2 Synthesis

| Target | Effect of this compound | Cell Type | Quantitative Data | Reference |

| Prostaglandin E2 (PGE2) | Inhibition of production | Human immortalized endometrial epithelial cells | Dose-dependent inhibition | |

| Cyclooxygenase-2 (COX-2) | Inhibition of mRNA and protein expression | Human immortalized endometrial epithelial cells | - | |

| Microsomal Prostaglandin E Synthase-1 (mPGES-1) | Inhibition of mRNA and protein expression | Human immortalized endometrial epithelial cells | - |

Modulation of NF-κB Signaling

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. This compound has been found to inhibit the activation of NF-κB in endometrial cells, which in turn reduces the expression of various pro-inflammatory cytokines and chemokines. This inhibitory effect on NF-κB may also be linked to the observed suppression of COX-2 and mPGES-1.

Experimental Protocol: Analysis of NF-κB Activation

-

Cell Culture: Human endometrial stromal cells (ESCs) are cultured in a suitable medium, such as DMEM/F-12, supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are treated with this compound at various concentrations (e.g., 10⁻⁸ to 10⁻⁶ M) for a specified duration (e.g., 24 hours). A pro-inflammatory stimulus, such as TNF-α or IL-1β, can be used to induce NF-κB activation.

-

Nuclear Extraction: Nuclear and cytoplasmic fractions are separated using a commercial nuclear extraction kit.

-

Western Blotting: Nuclear extracts are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with a primary antibody against the p65 subunit of NF-κB, followed by a secondary antibody conjugated to horseradish peroxidase.

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the p65 band in the nuclear fraction is quantified to assess NF-κB translocation and activation.

Anti-proliferative and Pro-apoptotic Effects

This compound directly inhibits the growth of endometriotic cells and promotes their programmed cell death through several mechanisms independent of its anti-estrogenic effects.

Cell Cycle Regulation

This compound has been demonstrated to inhibit the proliferation of human endometrial epithelial cells by suppressing the expression of Cyclin D1, a key regulator of the G1-S phase transition in the cell cycle. This leads to cell cycle arrest and a reduction in cell proliferation.

Induction of Endoplasmic Reticulum (ER) Stress

A significant non-progestogenic mechanism of this compound is the induction of endoplasmic reticulum (ER) stress in endometriotic stromal cells. This leads to the activation of the unfolded protein response (UPR) and subsequent apoptosis. This compound upregulates the expression of CCAAT/enhancer-binding protein homologous protein (CHOP), a key mediator of ER stress-induced apoptosis, through the activation of two distinct signaling pathways:

-

PERK/eIF2α/ATF4 Pathway

-

IRE1/TRAF2/ASK1/JNK Pathway

Diagram: this compound-Induced ER Stress and Apoptosis

Caption: this compound induces ER stress, leading to apoptosis via the PERK and IRE1 pathways.

Enhancement of Autophagy

This compound has been shown to enhance autophagy in endometriotic cells by inhibiting the PI3K/Akt and MAPK/ERK signaling pathways. This inhibition leads to the suppression of the mammalian target of rapamycin (mTOR), a major negative regulator of autophagy. The induction of autophagy contributes to the pro-apoptotic effects of this compound.

Table 2: Effect of this compound on Pro-survival Signaling Pathways

| Pathway | Target | Effect of this compound | Cell Type | Quantitative Data | Reference |

| PI3K/Akt | p-Akt | Decreased phosphorylation | Human endometrial stromal cells | Significant decrease | |

| MAPK/ERK | p-ERK1/2 | Decreased phosphorylation | Endometriotic cyst stromal cells | Decreased activation | |

| mTOR | S6K | Decreased phosphorylation | Endometriotic cyst stromal cells | Decreased activation |

Anti-angiogenic Effects

The growth and survival of endometriotic lesions are dependent on the formation of new blood vessels, a process known as angiogenesis. This compound exhibits anti-angiogenic properties, which contribute to its therapeutic efficacy. In animal models, oral administration of this compound has been shown to significantly suppress angiogenesis. Furthermore, this compound has been observed to decrease the expression of vascular endothelial growth factor (VEGF) in endometrial stromal cells treated with estradiol.

Effects on Steroidogenesis

This compound can modulate the local production of estrogens within endometriotic lesions. It has been shown to inhibit the expression of aromatase, the key enzyme responsible for converting androgens to estrogens, in human endometrial epithelial cells and stromal cells of ovarian endometriomas. This reduction in local estrogen synthesis creates a hypoestrogenic microenvironment, further inhibiting the growth of estrogen-dependent endometriotic tissue.

Interaction with Other Steroid Receptors

While highly selective for the progesterone receptor, this compound also exhibits activity at the androgen receptor.

Anti-androgenic Activity

This compound acts as an antagonist at the androgen receptor, which accounts for its anti-androgenic properties. This is a unique feature among 19-nortestosterone derivatives and contributes to the favorable side-effect profile of this compound, particularly concerning androgenic symptoms like acne and hirsutism.

Diagram: Experimental Workflow for Receptor Binding Assay

Caption: Workflow for determining the binding affinity of this compound to steroid receptors.

Conclusion

The therapeutic effects of this compound in endometriosis are not solely dependent on its progestogenic activity. A comprehensive understanding of its molecular pharmacology reveals a drug with a diverse range of actions on key pathological processes. By targeting inflammatory pathways, inducing cell cycle arrest and apoptosis through mechanisms like ER stress and autophagy, inhibiting angiogenesis, and modulating local steroidogenesis and androgen signaling, this compound provides a multi-pronged approach to the management of endometriosis. Future research should continue to explore these non-progestogenic targets to further optimize treatment strategies and potentially develop novel therapeutics with enhanced efficacy and safety profiles.

References

The Influence of Dienogest on Neuro-Inflammatory Pathways in Endometriosis: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the presence of endometrial-like tissue outside the uterus, often leading to debilitating pain. Neuro-inflammatory processes are increasingly recognized as key contributors to the generation and maintenance of this pain. Dienogest, a synthetic progestin, has demonstrated significant efficacy in alleviating endometriosis-associated pain. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates neuro-inflammatory pathways in endometriosis. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling cascades involved.

Introduction: The Neuro-Inflammatory Landscape of Endometriosis

Endometriosis is characterized by a persistent inflammatory state within the peritoneal cavity. This environment is rich in pro-inflammatory cytokines, chemokines, and growth factors, which not only contribute to the growth and survival of endometriotic lesions but also play a crucial role in sensitizing peripheral nerves and promoting neurogenesis, leading to chronic pelvic pain. Key molecules implicated in this process include prostaglandins (PGE₂), inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), and nerve growth factor (NGF). These factors create a feedback loop that sustains both inflammation and pain.

This compound: Mechanism of Action in Endometriosis

This compound is a fourth-generation progestin with a high selectivity for the progesterone receptor (PR).[1][2] Its therapeutic effects in endometriosis are multifactorial, involving both direct actions on endometriotic cells and indirect systemic effects.[3][4][5] this compound has been shown to induce decidualization and subsequent atrophy of ectopic endometrial tissue. Beyond its hormonal effects, this compound exhibits significant anti-inflammatory, anti-proliferative, and anti-angiogenic properties that directly impact the neuro-inflammatory milieu of endometriosis.

Impact of this compound on Key Neuro-Inflammatory Pathways

This compound exerts its influence on several critical signaling pathways involved in the pathophysiology of endometriosis-associated pain.

Inhibition of Prostaglandin Synthesis

Prostaglandin E₂ (PGE₂) is a key mediator of inflammation and pain in endometriosis. This compound has been shown to downregulate the expression of cyclooxygenase-2 (COX-2) and aromatase, two critical enzymes in the PGE₂ synthesis pathway. This leads to a reduction in PGE₂ production in endometriotic stromal cells.

Modulation of Inflammatory Cytokine Signaling

This compound has a profound impact on the production and signaling of pro-inflammatory cytokines. It has been demonstrated to inhibit the production of TNF-α, IL-1β, IL-6, and IL-8 in endometriotic cells. This inhibitory effect is, at least in part, mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Downregulation of Nerve Growth Factor (NGF)

Nerve Growth Factor (NGF) is a crucial molecule in the generation of pain in endometriosis, promoting both nerve fiber growth and sensitization. Inflammatory cytokines like TNF-α and IL-1β stimulate the production of NGF in endometrial epithelial cells. This compound has been shown to inhibit TNF-α and IL-1β-induced NGF expression, which is a key mechanism for its pain-relieving effects. This inhibition is mediated through progesterone receptors A and B.

Interference with MAPK/ERK and PI3K/Akt Signaling

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathways are involved in cell proliferation, survival, and inflammation. This compound has been shown to suppress the activation of AKT and ERK1/2 in endometriotic cells. This leads to the inhibition of the mammalian target of rapamycin (mTOR), a downstream effector that promotes cell growth and survival, and induces autophagy.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various markers of neuro-inflammation in endometriosis based on published studies.

| Marker | Cell/Tissue Type | Treatment | Effect of this compound | Reference |

| Aromatase Expression | Human Endometriotic Stromal Cells | This compound (10⁻⁷ M) | Inhibition | |

| COX-2 Expression | Human Endometriotic Stromal Cells | This compound (10⁻⁷ M) | Inhibition | |

| PGE₂ Production | Human Endometriotic Stromal Cells | This compound (10⁻⁷ M) | Inhibition | |

| NF-κB DNA-binding | Human Endometriotic Stromal Cells | This compound (10⁻⁷ M) | Inhibition | |

| NGF mRNA Expression | Human Endometrial Epithelial Cells | TNF-α or IL-1β + this compound | Inhibition | |

| NGF Protein Production | Human Endometrial Epithelial Cells | TNF-α or IL-1β + this compound | Inhibition | |

| HSD17β1 Expression | Ovarian Endometrioma Stromal Cells | This compound (10⁻⁷ M) | Inhibition (P<0.01) | |

| HSD17β1 Enzyme Activity | Ovarian Endometrioma Stromal Cells | This compound (10⁻⁷ M) | Inhibition (P<0.01) | |

| Ki67 Positive Epithelial Cells | Human Adenomyosis Tissue | This compound Treatment | Significantly Lower (p<0.05) | |

| NGF Expression Intensity | Human Adenomyosis Tissue | This compound Treatment | Significantly Lower (p<0.05) | |

| Nerve Fiber Density | Human Adenomyosis Tissue | This compound Treatment | Significantly Lower (p<0.05) | |

| AKT Phosphorylation | Human Endometrial Stromal Cells | TNF-α + this compound | Decreased | |

| PCNA Expression | Human Endometrial Stromal Cells | TNF-α + this compound | Decreased | |

| LC3-II Expression | Human Endometriotic Cyst Stromal Cells | This compound Treatment | Up-regulated | |

| Autophagosome Formation | Human Endometriotic Cyst Stromal Cells | This compound Treatment | Stimulated | |

| AKT, ERK1/2, and S6K Activation | Human Endometriotic Cyst Stromal Cells | This compound Treatment | Decreased | |

| CHOP Expression | Endometriotic Stromal Cells | This compound Treatment | Increased | |

| Apoptosis | Endometriotic Stromal Cells | This compound Treatment | Increased | |

| Proliferation and Invasiveness | Endometriotic Stromal Cells | This compound Treatment | Decreased |

Experimental Protocols

This section details the methodologies employed in key studies investigating the effects of this compound.

In Vitro Cell Culture Models

-

Cell Source: Human endometriotic stromal cells (ESCs) are typically isolated from ovarian endometriomas obtained from patients undergoing surgery. Human endometrial epithelial cell (hEEC) lines are also utilized.

-

Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics. For experiments, cells are often steroid-starved before treatment.

-

Spheroid Culture: To mimic the three-dimensional structure of endometriotic lesions, ESCs are cultured in spheroid-forming conditions.

-

Treatment: Cells are treated with this compound at various concentrations (commonly 10⁻⁷ M), often in the presence of pro-inflammatory stimuli like TNF-α or IL-1β.

Molecular Biology Techniques

-

Real-Time Quantitative PCR (RT-qPCR): Used to measure the mRNA expression levels of target genes such as aromatase, COX-2, and NGF.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Employed to quantify the protein levels of secreted factors like PGE₂ and NGF in cell culture supernatants.

-

Western Blotting: Used to detect the expression and phosphorylation status of proteins in signaling pathways, such as AKT and ERK.

-

Immunocytochemistry/Immunohistochemistry: Utilized to visualize the localization and expression of proteins like aromatase, COX-2, NF-κB, and HSD17β1 within cells and tissue sections.

In Vivo Animal Models

-

Surgically Induced Endometriosis in Rats: Endometrial tissue is autotransplanted into the peritoneal cavity of rats to create endometriotic-like lesions.

-

Treatment Administration: this compound is administered orally to the animals for a specified period.

-

Outcome Measures: The size and growth of the endometriotic lesions are measured. Tissues can be collected for histological and molecular analysis.

Visualizing the Pathways

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: this compound's inhibitory effects on key neuro-inflammatory signaling pathways.

Caption: A typical experimental workflow for studying this compound's effects in vitro.

Conclusion and Future Directions

This compound effectively mitigates the neuro-inflammatory processes that drive pain in endometriosis. Its ability to inhibit prostaglandin synthesis, suppress pro-inflammatory cytokine production, downregulate NGF, and interfere with key intracellular signaling pathways underscores its multifaceted mechanism of action. The data strongly suggest that this compound's clinical efficacy in pain relief is directly linked to these molecular actions.

Future research should focus on further elucidating the precise interplay between these pathways and exploring the long-term effects of this compound on nerve fiber density and central sensitization. A deeper understanding of these mechanisms will pave the way for the development of more targeted and effective therapies for endometriosis-associated pain.

References

- 1. This compound May Reduce Estradiol- and Inflammatory Cytokine-Induced Cell Viability and Proliferation and Inhibit the Pathogenesis of Endometriosis: A Cell Culture- and Mouse Model-Based Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound in long-term treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound in endometriosis treatment: A narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Pharmacokinetics and Metabolism of Dienogest

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Dienogest, a synthetic progestin, in key preclinical models. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows.

Pharmacokinetics of this compound in Preclinical Models

The pharmacokinetic profile of this compound has been primarily investigated in rabbits and rats to understand its behavior in biological systems before human studies. These preclinical evaluations are crucial for determining dosage regimens and predicting potential metabolic pathways.

Rabbit Model

Rat Model

In vitro studies using rat liver homogenates have indicated that this compound is poorly transformed, suggesting that it may have a different metabolic profile in this species compared to others.[2] While specific in vivo pharmacokinetic data for rats is limited in publicly accessible literature, the development of analytical methods for quantifying this compound in rat plasma facilitates such studies.[3]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of preclinical pharmacokinetic studies. Below are generalized protocols based on common practices for such investigations.

Animal Models

-

Species: New Zealand White Rabbits or Sprague-Dawley Rats are commonly used.

-

Health Status: Animals should be healthy, of a specific age and weight range, and acclimatized to the laboratory environment before the study.

-

Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, with free access to standard chow and water.

Drug Administration

-

Formulation: this compound is typically suspended in a vehicle suitable for oral or intravenous administration, such as a solution of carboxymethyl cellulose or a similar suspending agent.

-

Dosing: The drug is administered at various dose levels to assess dose-linearity. For oral administration, gavage is a common method. For intravenous administration, a cannulated vein is used.

Sample Collection

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing from a suitable blood vessel (e.g., marginal ear vein in rabbits, tail vein or jugular vein in rats). The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.

-

Sample Processing: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.

-

Urine and Feces Collection: For metabolism and excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period.

Bioanalytical Method

The quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic analysis.

-

Method: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred analytical methods for their sensitivity and specificity.[3][4]

-

Sample Preparation: A liquid-liquid extraction or solid-phase extraction is typically employed to isolate this compound and its metabolites from the plasma matrix.

-

Validation: The analytical method must be validated according to regulatory guidelines for parameters such as linearity, accuracy, precision, selectivity, and stability.

Metabolism of this compound

The biotransformation of this compound is a critical aspect of its preclinical evaluation, as metabolites can have their own pharmacological or toxicological effects.

In Vivo Metabolism in Rabbits

In female rabbits, this compound undergoes extensive biotransformation. A variety of metabolic reactions have been identified, leading to a complex pattern of metabolites in urine and bile.

Identified Metabolic Reactions in Rabbits:

-

Hydroxylation: Addition of hydroxyl groups at various positions on the this compound molecule, including the 11-position.

-

Reduction: The 3-oxo group is reduced to a 3-hydroxy group.

-

Hydrogenation: Addition of hydrogen atoms, leading to the formation of dihydro and tetrahydro metabolites. A major metabolite identified is the tetrahydro metabolite, 17α-cyanomethyl-5α-estr-9-en-3β,17β-diol.

-

Aromatization: The A-ring of the steroid can be aromatized.

-

Side-Chain Modification: The 17α-cyanomethyl group can be transformed to a hydroxymethyl group.

-

Diene Formation: Formation of compounds with a 5(10), 9(11)-diene structure.

Two specific metabolites that have been identified are STS 749 (17α-cyanomethyl-11β,17β-dihydroxy-estra-4,9-dien-3-one) and STS 825 (17α-cyanomethyl-estra-1,3,5(10),9(11)-tetraene-3,17β-diol). Importantly, these metabolites did not show increased progestational activity compared to the parent compound, indicating that this compound itself is the primary active agent and not a prodrug.

In Vitro Metabolism in Rats and Rabbits

Interestingly, in vitro studies with liver homogenates from both female rats and rabbits showed that this compound was only poorly transformed. This suggests that the enzymatic hydrogenation of the 4-double bond of the 4,9-dien-3-oxo steroid structure is inhibited in vitro, a phenomenon potentially associated with the 9-double bond in the molecule. This highlights the importance of in vivo studies to fully understand the metabolic fate of a compound.

Quantitative Data Summary

While comprehensive tables of pharmacokinetic parameters from preclinical studies are not widely published, the following table summarizes the key findings that are available.

Table 1: Summary of Preclinical Pharmacokinetic and Metabolism Data for this compound

| Parameter | Rabbit | Rat | Reference(s) |

| Pharmacokinetics | |||

| Oral Endometrial Activity (ED50) | 0.0042 mg/kg | Not Available | |

| Metabolism | |||

| In Vivo Biotransformation | Extensive | Not extensively studied in vivo | |

| In Vitro Biotransformation (Liver Homogenates) | Poor | Poor | |

| Major Identified Metabolites | 17α-cyanomethyl-5α-estr-9-en-3β,17β-diol | Not Identified | |

| STS 749 (11β-hydroxy) | Not Identified | ||

| STS 825 (Aromatized A-ring) | Not Identified | ||

| Key Metabolic Reactions | Hydroxylation, Reduction, Hydrogenation, Aromatization, Side-Chain Modification | Not well characterized |

Conclusion

The preclinical evaluation of this compound, particularly in the rabbit model, has revealed a complex metabolic profile characterized by extensive biotransformation through various phase I reactions. The identification of a major tetrahydro metabolite and other hydroxylated and aromatized derivatives provides a solid foundation for understanding its disposition. Although quantitative pharmacokinetic data in preclinical species is not extensively documented in the public literature, the potent in vivo activity observed in rabbits suggests efficient absorption and distribution. Further studies, especially in rodent models, would be beneficial to build a more complete comparative pharmacokinetic and metabolic profile of this compound. This technical guide serves as a foundational resource for scientists and researchers involved in the development of steroid-based therapeutics.

References

- 1. This compound is a selective progesterone receptor agonist in transactivation analysis with potent oral endometrial activity due to its efficient pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the hydrogenation of the progestagen this compound in vivo and in vitro in the female rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iosrjournals.org [iosrjournals.org]

- 4. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of this compound in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Effects of Dienogest on Angiogenesis in Endometrial Explants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the in-vitro effects of Dienogest on angiogenesis in endometrial explants. This compound, a synthetic progestin, is an established treatment for endometriosis, a condition characterized by the growth of endometrial-like tissue outside the uterus. One of the key mechanisms underlying the therapeutic efficacy of this compound is its ability to inhibit angiogenesis, the formation of new blood vessels, which is crucial for the survival and growth of endometriotic lesions. This document synthesizes findings from various studies to present quantitative data, detailed experimental protocols, and visualizations of the molecular pathways and experimental workflows involved.

Data Presentation: Quantitative Effects of this compound on Angiogenesis Markers

The anti-angiogenic properties of this compound have been demonstrated across different experimental models. While direct quantitative data from in-vitro human endometrial explant studies on angiogenesis is limited, findings from in-vivo animal models, in-vitro studies on endometrial cells, and analysis of patient tissues collectively provide strong evidence for its efficacy.

| Model System | Parameter Measured | Treatment Group | Control Group | Percentage Change | p-value | Reference |

| Human Endometrioma Tissue (In-Vivo Effect) | Blood Vessel Density | This compound-treated patients (N=7) | Untreated patients (N=11) | Marginally lower | p = 0.20 | [1] |

| Rat Endometrial Autograft (In-Vivo) | Microvessel Density | This compound (1 mg/kg/day) | Vehicle | Significantly decreased | < 0.05 | [2][3] |

| Human Endometrial Stromal Cells (In-Vitro) | VEGF Expression | Estradiol + this compound | Estradiol alone | Significantly decreased | < 0.05 | [4] |

Table 1: Summary of Quantitative Data on the Anti-Angiogenic Effects of this compound.

Experimental Protocols

This section details the methodologies for studying the in-vitro effects of this compound on angiogenesis in a three-dimensional (3D) endometrial explant culture model.

Endometrial Explant Culture in a 3D Fibrin Matrix

This model mimics the early stages of endometriosis and allows for the investigation of tissue outgrowth and angiogenesis.

-

Tissue Collection and Preparation: Endometrial tissue is obtained from premenopausal women undergoing hysterectomy for benign conditions. The tissue is washed in a sterile medium, such as Dulbecco's Modified Eagle's Medium (DMEM), and mechanically minced into small fragments (explants) of approximately 1-2 mm³.

-

Fibrin Gel Preparation: A fibrin gel is prepared by mixing fibrinogen and thrombin. The endometrial explants are suspended in the fibrinogen solution before the addition of thrombin to allow for embedding within the gel as it polymerizes.

-

Culture Conditions: The fibrin gels containing the endometrial explants are placed in culture wells with a suitable culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics). The explants are then treated with varying concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁶ M) or a vehicle control. The cultures are maintained in a humidified incubator at 37°C with 5% CO₂ for a period of up to several weeks. Outgrowth of endometrial stromal cells and the formation of glandular structures from the explants can be monitored over time.[5]

Assessment of Angiogenesis in Endometrial Explants

-

Immunohistochemistry for Microvessel Density (MVD):

-

At the end of the culture period, the fibrin gels with the embedded explants are fixed in formalin and embedded in paraffin.

-

Thin sections (e.g., 4-5 µm) are cut and mounted on slides.

-

Immunohistochemical staining is performed using an antibody against an endothelial cell marker, such as CD31 or von Willebrand factor.

-

The microvessel density is quantified by counting the number of stained vessels in several high-power fields under a microscope. A significant reduction in MVD in the this compound-treated explants compared to the control would indicate an anti-angiogenic effect.

-

-

Quantification of Vascular Endothelial Growth Factor (VEGF) Expression:

-

Enzyme-Linked Immunosorbent Assay (ELISA): The culture medium from the explant cultures can be collected at different time points. The concentration of secreted VEGF in the medium can be quantified using a commercially available VEGF ELISA kit.

-

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): RNA can be extracted from the endometrial explants after the treatment period. The expression level of VEGF mRNA can be determined by qRT-PCR, with normalization to a housekeeping gene. A dose-dependent decrease in VEGF secretion or mRNA expression with this compound treatment would demonstrate its inhibitory effect on this key angiogenic factor.

-

Visualizations: Signaling Pathways and Experimental Workflows

Experimental Workflow for In-Vitro Analysis of this compound on Angiogenesis

Workflow for studying this compound's anti-angiogenic effects.

Proposed Signaling Pathway for this compound-Mediated Inhibition of Angiogenesis

This compound's inhibitory pathway on VEGF-mediated angiogenesis.

References

- 1. This compound reduces proliferation, aromatase expression and angiogenesis, and increases apoptosis in human endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound administration on angiogenesis and hemodynamics in a rat endometrial autograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. researchgate.net [researchgate.net]

- 5. Effect of a this compound for an experimental three-dimensional endometrial culture model for endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Dienogest's Immunomodulatory Role in the Peritoneal Fluid of Endometriosis Patients: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanisms by which Dienogest, a synthetic progestin, modulates immune responses within the peritoneal fluid of patients with endometriosis. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways, this document serves as a comprehensive resource for understanding the therapeutic effects of this compound on the inflammatory microenvironment of endometriosis.

Executive Summary

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, primarily within the peritoneal cavity. The peritoneal fluid of women with endometriosis exhibits a pro-inflammatory environment, with altered immune cell populations and elevated levels of various cytokines and growth factors that contribute to the pathogenesis and symptoms of the disease. This compound has been established as an effective treatment for endometriosis, and emerging evidence highlights its significant immunomodulatory properties within the peritoneal cavity. This guide elucidates the multifaceted role of this compound in re-calibrating the peritoneal immune milieu, focusing on its impact on macrophages and Natural Killer (NK) cells, and its ability to suppress pro-inflammatory cytokine production.

Modulation of Peritoneal Immune Cell Phenotype and Function by this compound

This compound exerts a profound influence on the key immune cell populations implicated in the pathophysiology of endometriosis, particularly macrophages and Natural Killer (NK) cells.

Macrophage Polarization and Function

Peritoneal macrophages are pivotal in the inflammatory cascade of endometriosis. In women with the condition, these cells often display impaired phagocytic activity and a pro-inflammatory phenotype. This compound has been shown to counteract these abnormalities.

A key study demonstrated that this compound treatment can restore the antigen-presenting ability of peritoneal fluid macrophages from women with endometriosis.[1] Specifically, this compound was found to increase the expression of Human Leukocyte Antigen-DR (HLA-DR) on these macrophages to levels comparable to those in control subjects without endometriosis.[1][2] This suggests a shift towards a more regulated, anti-inflammatory macrophage phenotype.

Natural Killer (NK) Cell Activity

Reduced NK cell cytotoxicity in the peritoneal fluid is a characteristic feature of endometriosis, contributing to the failure to clear ectopic endometrial cells. Animal studies have indicated that this compound can ameliorate this immune deficit. In a rat model of experimental endometriosis, this compound administration led to an increase in the natural killer activity of peritoneal fluid cells.[3][4]

Impact of this compound on the Peritoneal Cytokine Network

The inflammatory milieu of the peritoneal cavity in endometriosis is orchestrated by a complex network of cytokines. This compound has been shown to significantly attenuate the production of key pro-inflammatory cytokines.

Suppression of Pro-Inflammatory Cytokines

Multiple studies have confirmed the ability of this compound to reduce the levels of several pro-inflammatory cytokines in the peritoneal fluid and in cell culture models. Notably, this compound decreases the production of Tumor Necrosis Factor-alpha (TNF-α) by peritoneal fluid cells from women with endometriosis. Furthermore, in experimental models, this compound has been shown to decrease the production of Interleukin-1beta (IL-1β) by peritoneal macrophages. The inhibitory effects of this compound also extend to other inflammatory mediators, including Interleukin-6 (IL-6), and Interleukin-8 (IL-8).

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on the peritoneal immune environment.

Table 1: Effect of this compound on Peritoneal Macrophage HLA-DR Expression and TNF-α Production

| Parameter | Condition | Effect of this compound Treatment | Reference |

| HLA-DR Expression on Peritoneal Macrophages | Endometriosis Patients | Increased to levels comparable to controls | |

| TNF-α Concentration in Peritoneal Cell Culture Media | Endometriosis Patients | Decreased |

Table 2: Effect of this compound on Peritoneal Fluid in a Rat Model of Endometriosis

| Parameter | Effect of this compound Treatment | Reference |

| Natural Killer (NK) Cell Activity | Increased | |

| Total Number of Peritoneal Fluid Cells | Decreased | |

| Interleukin-1β (IL-1β) Production by Peritoneal Macrophages | Decreased |

Experimental Protocols

This section details the methodologies employed in key studies to investigate the immunomodulatory effects of this compound in the peritoneal fluid.

Peritoneal Fluid and Cell Collection

Peritoneal fluid is typically collected during laparoscopic surgery from women with and without endometriosis. For studies involving peritoneal lavage, a sterile saline solution is introduced into the peritoneal cavity, mobilized, and then aspirated. The collected fluid is then centrifuged to separate the cellular components from the supernatant.

Immune Cell Culture and Treatment

Peritoneal fluid cells, including macrophages, are cultured in a humidified atmosphere at 37°C in 5% CO₂. To assess the direct effects of this compound, the cultured cells are treated with this compound at various concentrations for a specified duration (e.g., 72 hours).

Flow Cytometry for Immune Cell Phenotyping

The expression of cell surface markers, such as HLA-DR on macrophages, is quantified using flow cytometry. This technique involves staining the cells with fluorescently labeled antibodies specific to the marker of interest and then analyzing the cells on a flow cytometer.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

The concentrations of cytokines, such as TNF-α, in the cell culture media or peritoneal fluid are measured using ELISA. This immunoassay utilizes specific antibodies to capture and detect the target cytokine, with the resulting signal being proportional to the cytokine concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed signaling pathways modulated by this compound and the typical experimental workflow for studying its effects.

Caption: this compound's modulation of peritoneal macrophage function in endometriosis.

Caption: Experimental workflow for assessing this compound's immunomodulatory effects.

Conclusion

This compound plays a crucial role in modulating the immune responses within the peritoneal fluid of endometriosis patients. By restoring macrophage function, enhancing NK cell activity, and suppressing the production of pro-inflammatory cytokines, this compound contributes to the establishment of a less inflammatory peritoneal microenvironment. This immunomodulatory action, in addition to its direct effects on endometriotic lesions, underscores the therapeutic efficacy of this compound in the management of endometriosis. Further research into the precise molecular pathways underlying these effects will be instrumental in the development of novel and targeted therapies for this debilitating disease.

References

- 1. This compound improves human leucocyte antigen-DR underexpression and reduces tumour necrosis factor-α production in peritoneal fluid cells from women with endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peritoneal immune microenvironment of endometriosis: Role and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of this compound, a synthetic steroid, on experimental endometriosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Effects of this compound on Macrophage and Natural Killer Cells in Adenomyosis: A Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

The Vanguard of Progestin Innovation: A Technical Guide to the Discovery and Synthesis of Novel Dienogest Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dienogest, a fourth-generation progestin, has established itself as a cornerstone in the management of endometriosis and as a component of oral contraceptives. Its unique pharmacological profile, characterized by potent progestogenic effects and notable anti-androgenic activity, distinguishes it from other progestins. This technical guide provides an in-depth exploration of the synthesis of this compound and its derivatives, detailed experimental protocols for key reactions, and an analysis of the signaling pathways that underpin its therapeutic efficacy. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel steroid-based therapeutics.

Introduction to this compound

This compound (17α-cyanomethyl-17β-hydroxy-estra-4,9-dien-3-one) is a synthetic steroid derived from 19-nortestosterone.[1] Unlike other progestins in its class, the substitution of a cyanomethyl group for the typical ethinyl group at the C-17α position is a key structural feature.[2] This modification contributes to its distinct pharmacological properties, including high oral bioavailability and a short plasma half-life, which prevents accumulation in the body.[2]

Clinically, this compound is primarily used for the treatment of endometriosis, where it effectively reduces pelvic pain and the size of endometriotic lesions.[3] Its therapeutic action is mediated through a combination of central and peripheral effects. Centrally, it moderately inhibits gonadotropin secretion, leading to a reduction in ovarian estrogen production.[3] Peripherally, it exerts direct progestogenic, antiproliferative, anti-inflammatory, and antiangiogenic effects on endometrial tissue. Furthermore, its anti-androgenic properties make it a suitable option for treating conditions like acne and hirsutism.

Synthesis of this compound and Its Derivatives

The synthesis of this compound typically commences from readily available steroid precursors, such as estra-4,9-diene-3,17-dione. The overall strategy involves the selective modification of the C-17 position and the preservation or reintroduction of the conjugated double bond system in the A and B rings.

A generalized synthetic workflow for this compound is presented below. This pathway highlights the key transformations required to construct the target molecule.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocols

The following are representative, detailed methodologies for the key synthetic steps. These protocols are compiled from various patented procedures and should be adapted and optimized based on laboratory conditions and available starting materials.

Step 1: Ketal Protection of the 3-Keto Group

-

Objective: To selectively protect the C3 ketone to prevent its reaction in subsequent steps.

-

Procedure:

-

To a solution of estra-4,9-diene-3,17-dione (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) is added 2,2-dimethyl-1,3-propanediol (1.2 eq).

-

The mixture is cooled to -40°C.

-

A catalytic amount of a strong acid, such as acetyl chloride, is added dropwise.

-

The reaction is stirred at this temperature for 2-4 hours and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a base, such as triethylamine, until the pH is alkaline.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the protected intermediate.

-

Step 2: Epoxidation of the 17-Keto Group

-

Objective: To form a spiro-oxirane at the C17 position, which serves as a precursor for the introduction of the cyanomethyl group.

-

Procedure:

-

The protected intermediate from Step 1 (1.0 eq) is dissolved in a suitable solvent system, such as a mixture of dimethyl sulfoxide (DMSO) and THF.

-

Trimethylsulfonium iodide (1.2 eq) and a strong base, such as potassium tert-butoxide (1.2 eq), are added portion-wise at a controlled temperature (e.g., 0-5°C).

-

The reaction is stirred for 2-3 hours at room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the 17-spiro-oxirane derivative.

-

Step 3: Cyanomethylation via Oxirane Ring Opening

-

Objective: To introduce the key 17α-cyanomethyl and 17β-hydroxyl groups.

-

Procedure:

-

The 17-spiro-oxirane derivative (1.0 eq) is dissolved in a suitable solvent, such as ethanol or methanol.

-

An aqueous solution of a cyanide salt, such as potassium cyanide (KCN) or lithium cyanide (LiCN) (1.5 eq), is added.

-

The reaction mixture is heated to reflux and stirred for 4-6 hours, with monitoring by TLC.

-

After cooling to room temperature, the product is precipitated by the addition of water.

-

The solid is filtered, washed with water, and dried to afford the 17α-cyanomethyl-17β-hydroxy intermediate.

-

Step 4: Deprotection of the 3-Ketal Group

-

Objective: To regenerate the C3 ketone and obtain the final this compound molecule.

-

Procedure:

-

The intermediate from Step 3 (1.0 eq) is suspended in a solvent such as acetonitrile.

-

An aqueous solution of a strong acid, such as perchloric acid or hydrochloric acid, is added dropwise at a controlled temperature (e.g., 0-5°C).

-

The reaction is stirred at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

-

The product is precipitated by the addition of water, filtered, and washed to neutrality.

-

The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., dimethylformamide/water or ethanol) to yield the final product of high purity.

-

Quantitative Data

| Compound | Target | Assay Type | Activity | Reference |

| This compound | Progesterone Receptor (PR) | Transactivation | Agonist (EC50 = 3.4-10.5 nM) | |

| Androgen Receptor (AR) | Transactivation | Antagonist (IC50 = 420.6-775.0 nM) | ||

| Endometrial Proliferation | McPhail Test (rabbits) | ED50 = 0.0042 mg/kg (oral) | ||

| Ovulation Inhibition | In vivo (human) | Effective at 1 mg/kg | ||

| Estra-4,9-diene-3,17-dione | Androgen Receptor (AR) | - | Anabolic-androgenic steroid | |

| Progesterone Receptor (PR) | - | Prohormone of dienolone |

Signaling Pathways of this compound

This compound exerts its biological effects primarily through its interaction with the progesterone and androgen receptors. The following diagrams illustrate the key signaling pathways modulated by this compound.

Progesterone Receptor Agonist Pathway

As a progesterone receptor agonist, this compound mimics the effects of endogenous progesterone in the endometrium. This leads to the suppression of cell proliferation and the induction of a secretory phenotype, which are crucial for its therapeutic effect in endometriosis.

Caption: this compound's signaling pathway as a progesterone receptor agonist.

Androgen Receptor Antagonist Pathway

This compound's anti-androgenic activity is a key feature that contributes to its favorable side-effect profile and its use in treating androgen-dependent conditions. It acts as a competitive antagonist at the androgen receptor, thereby inhibiting the effects of androgens like testosterone.

Caption: this compound's signaling pathway as an androgen receptor antagonist.

Future Directions in this compound Derivative Research

The unique chemical structure and pharmacological profile of this compound provide a fertile ground for the development of novel derivatives with enhanced therapeutic properties. Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold, particularly at the C-17 and C-3 positions, to explore the impact on progesterone and androgen receptor binding and activity.

-

Pharmacokinetic Optimization: Design of derivatives with improved pharmacokinetic profiles, such as longer half-lives or targeted tissue distribution.

-

Novel Therapeutic Applications: Investigation of this compound derivatives for other hormone-dependent conditions beyond endometriosis.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, biological activity, and signaling pathways of this compound and its derivatives. The detailed experimental protocols and pathway diagrams are intended to be a valuable resource for researchers in the field of steroid chemistry and drug discovery. The continued exploration of novel this compound analogues holds significant promise for the development of the next generation of progestin-based therapies with improved efficacy and safety profiles.

References

Dienogest's Molecular Impact on Endometriotic Lesions: A Technical Guide to Gene Expression Dynamics

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms of dienogest in the context of endometriosis, with a specific focus on its influence on gene expression within endometriotic lesions. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current research to elucidate how this compound modulates key signaling pathways, cellular processes, and inflammatory responses at the genetic level. Through a comprehensive review of experimental data, detailed protocols, and visual representations of molecular interactions, this guide aims to foster a deeper understanding of this compound's therapeutic effects and support the ongoing development of targeted treatments for endometriosis.

Executive Summary

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus. This compound, a fourth-generation oral progestin, has emerged as a primary medical treatment for endometriosis, effectively alleviating pain and reducing lesion size.[1][2] Its therapeutic efficacy is underpinned by its ability to modulate the expression of a wide array of genes involved in critical pathological processes of endometriosis, including inflammation, cell proliferation, apoptosis, and tissue invasion. This guide details the genome-wide and specific gene expression changes induced by this compound in endometriotic cells, providing a molecular basis for its clinical benefits.

This compound's Effect on Global Gene Expression

Genome-wide expression profiling studies have revealed that this compound significantly alters the transcriptomic landscape of endometriotic lesions. These studies, employing techniques such as microarray and RNA sequencing, have identified hundreds of differentially expressed genes (DEGs) in response to this compound treatment.

A comparative study on ovarian endometriosis tissue from patients treated with this compound versus untreated patients identified 406 DEGs.[1] Gene ontology and pathway analysis of these DEGs indicated an enrichment of pathways related to immune system function, inflammatory response, cell signaling, and cell adhesion. In another study focusing on ovarian endometriotic stromal cells, 647 genes were found to be differentially expressed after this compound treatment, with 314 being upregulated and 333 downregulated.

The following table summarizes the key findings from these genome-wide studies:

| Study Type | Tissue/Cell Type | Number of DEGs | Upregulated Genes | Downregulated Genes | Key Affected Pathways | Reference |

| RNA Sequencing | Ovarian Endometriosis Tissue | 406 | Not specified | Not specified | Immune effector processes, leukocyte activation, cell adhesion, inflammatory response | |

| Microarray | Ovarian Endometriotic Stromal Cells | 647 | 314 | 333 | Macrophage chemotaxis, collagen catabolic process, proteoglycan biosynthetic process |

Modulation of Key Signaling Pathways by this compound

This compound exerts its effects by modulating several key signaling pathways that are dysregulated in endometriosis. These include pathways governing inflammation, cell survival and proliferation, and steroid hormone signaling.

Inflammatory Pathways

A hallmark of endometriosis is a chronic inflammatory state. This compound has been shown to suppress the expression of multiple genes involved in inflammation. A key mechanism is the inhibition of nuclear factor-kappa B (NF-κB), a central regulator of inflammatory responses. This leads to the downregulation of pro-inflammatory cytokines, chemokines, and prostaglandins.

This compound has been shown to downregulate the expression of:

-

Prostaglandin E2 Synthase (PTGES) and Cyclooxygenase-2 (COX-2) , key enzymes in prostaglandin synthesis.

-

Pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) .

-

Chemokines like CXCL12 , which is involved in cell survival and proliferation.

-

Nerve Growth Factor (NGF) , a key mediator of pain in endometriosis.

Cell Proliferation and Apoptosis Pathways

This compound inhibits the proliferation of endometriotic cells by arresting the cell cycle and promoting apoptosis.

-

Cell Cycle Regulation: this compound has been found to downregulate the expression of Cyclin D1 (CCND1) , a key regulator of the G1 phase of the cell cycle, leading to G0/G1 arrest. It also decreases the expression of proliferation markers like Ki-67 and Proliferating Cell Nuclear Antigen (PCNA) .

-

Apoptosis Induction: this compound promotes apoptosis in endometriotic cells through the induction of endoplasmic reticulum (ER) stress. This involves the upregulation of the pro-apoptotic transcription factor CCAAT/enhancer-binding protein homologous protein (CHOP) via the PERK/eIF2α/ATF4 and IRE1/TRAF2/ASK1/JNK signaling pathways.

-

Autophagy: this compound also induces autophagy in endometriotic cells by suppressing the PI3K/Akt and MEK/ERK signaling pathways, which in turn inhibits the mammalian target of rapamycin (mTOR), a major negative regulator of autophagy.

Steroidogenesis and Hormone Receptor Pathways

This compound modulates the local estrogen environment within endometriotic lesions by altering the expression of key steroidogenic enzymes.

-

Estradiol Synthesis: It significantly reduces the expression of aromatase (CYP19A1) , the enzyme responsible for converting androgens to estrogens. Furthermore, it inhibits 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) , which converts the less potent estrone to the highly potent estradiol.

The diagram below illustrates the key signaling pathways affected by this compound in endometriotic cells.

Caption: Key signaling pathways modulated by this compound in endometriotic cells.

Quantitative Summary of this compound-Regulated Genes

The following tables provide a structured summary of key genes whose expression is significantly altered by this compound in endometriotic lesions, as reported in various studies.

Table 4.1: Downregulated Genes

| Gene Symbol | Gene Name | Function | Fold Change/Effect | Cell/Tissue Type | Reference |

| MMP1 | Matrix Metallopeptidase 1 | Extracellular matrix degradation, invasion | Downregulated | Ovarian Endometriotic Stromal Cells | |

| MMP3 | Matrix Metallopeptidase 3 | Extracellular matrix degradation, invasion | Downregulated | Ovarian Endometriotic Stromal Cells | |

| MMP10 | Matrix Metallopeptidase 10 | Extracellular matrix degradation, invasion | Downregulated | Ovarian Endometriotic Stromal Cells | |

| CSF1 | Colony Stimulating Factor 1 | Macrophage chemotaxis | Suppressed | Ovarian Endometriotic Stromal Cells | |

| MST1 | Macrophage Stimulating 1 | Macrophage chemotaxis | Suppressed | Ovarian Endometriotic Stromal Cells | |

| CCND1 | Cyclin D1 | Cell cycle progression (G1 phase) | Significantly reduced mRNA levels | Immortalized Human Endometrial Epithelial Cells | |

| Ki67 | Marker of Proliferation Ki-67 | Cell proliferation | Decreased expression | Endometriotic Tissue, Endometrial Mesenchymal Stem Cells | |

| PCNA | Proliferating Cell Nuclear Antigen | DNA replication and repair, proliferation | Decreased expression | Human Endometrial Stromal Cells | |

| CYP19A1 | Aromatase | Estrogen synthesis | Inhibited expression | Human Endometriotic Stromal Cells | |

| HSD17B1 | 17β-hydroxysteroid dehydrogenase 1 | Estradiol synthesis | Inhibited mRNA expression and activity | Ovarian Endometrioma Stromal Cells | |

| NGF | Nerve Growth Factor | Neuronal growth, pain signaling | Inhibited mRNA expression | Human Endometrial Epithelial Cells | |

| CXCL12 | C-X-C Motif Chemokine Ligand 12 | Stem cell survival and proliferation | Drastically declined expression | Endometrial Mesenchymal Stem Cells from Endometriosis Tissue | |

| VEGFA | Vascular Endothelial Growth Factor A | Angiogenesis | Decreased expression | Human Endometrial Stromal Cells |

Table 4.2: Upregulated Genes

| Gene Symbol | Gene Name | Function | Fold Change/Effect | Cell/Tissue Type | Reference |

| CHOP | CCAAT/enhancer-binding protein homologous protein | Pro-apoptotic transcription factor in ER stress | Upregulated | Endometriotic Cyst Stromal Cells | |

| LC3-II | Microtubule-associated protein light chain 3-II | Autophagy marker | Upregulated expression | Endometriotic Cyst Stromal Cells |

Experimental Protocols

This section outlines the general methodologies employed in the cited studies to investigate the effects of this compound on gene expression in endometriotic lesions.

Cell Culture and Treatment

-

Cell Isolation and Culture: Endometriotic tissues are typically obtained from patients undergoing surgery for endometriosis, with informed consent. Stromal cells are isolated by enzymatic digestion (e.g., with collagenase) and cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics. Immortalized endometrial cell lines are also used.

-

This compound Treatment: Cultured cells are treated with this compound at concentrations typically ranging from 10⁻⁸ M to 10⁻⁵ M for various time points (e.g., 6, 12, 24 hours) to assess its effects on gene and protein expression. Control cells are treated with a vehicle (e.g., DMSO).

Gene Expression Analysis

-

RNA Isolation: Total RNA is extracted from cultured cells or tissues using standard methods, such as TRIzol reagent or commercially available kits. RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.

-

Microarray Analysis: Genome-wide gene expression profiling is performed using microarrays (e.g., Affymetrix, Agilent). Labeled cRNA is hybridized to the arrays, which are then scanned to detect signal intensities. The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes between this compound-treated and control groups.

-

Quantitative Real-Time PCR (qRT-PCR): This technique is used to validate the results from microarray analysis and to quantify the expression of specific genes. cDNA is synthesized from total RNA by reverse transcription. qRT-PCR is then performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The relative expression of target genes is calculated using the comparative Ct method, with a housekeeping gene (e.g., GAPDH) as an internal control.

Protein Expression Analysis

-

Immunohistochemistry: This technique is used to detect the presence and localization of specific proteins in tissue sections. Paraffin-embedded tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval. The sections are then incubated with primary antibodies against the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The signal is visualized using a chromogenic substrate, and the staining intensity is scored.

-

Western Blotting: This method is used to quantify the expression levels of specific proteins in cell lysates. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies. The resulting bands are visualized and quantified using densitometry.

The workflow for a typical study investigating the effect of this compound on gene expression is depicted below.

Caption: A generalized experimental workflow for studying this compound's effects.

Conclusion and Future Directions

The evidence strongly indicates that this compound exerts its therapeutic effects on endometriosis by profoundly altering the gene expression profile of endometriotic lesions. Its ability to concurrently suppress inflammatory, proliferative, and steroidogenic pathways while promoting apoptosis provides a multi-pronged molecular mechanism for its clinical efficacy. The identification of specific this compound-regulated genes and pathways opens new avenues for the development of more targeted therapies for endometriosis.

Future research should focus on:

-

Elucidating the precise epigenetic mechanisms (e.g., DNA methylation, histone modification) through which this compound regulates gene expression.

-

Investigating the long-term effects of this compound on the transcriptome of endometriotic lesions.

-

Identifying predictive biomarkers of response to this compound treatment to enable personalized medicine approaches for endometriosis management.

This guide provides a foundational understanding of the molecular pharmacology of this compound, offering valuable insights for the scientific and drug development communities dedicated to advancing the treatment of endometriosis.

References

Dienogest: A Technical Guide to Cellular Uptake and Intracellular Localization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dienogest, a synthetic progestin, is widely utilized in the management of endometriosis and in hormonal contraception. Its therapeutic efficacy is intrinsically linked to its ability to enter target cells, localize to specific subcellular compartments, and modulate distinct signaling pathways. This in-depth technical guide provides a comprehensive overview of the current understanding of this compound's cellular uptake mechanisms and its intracellular localization. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a valuable resource for researchers in the field.

Cellular Uptake of this compound

The entry of this compound into target cells is a critical first step in its mechanism of action. Based on its physicochemical properties and the established behavior of similar steroid hormones, the primary mechanism of this compound's cellular uptake is believed to be passive diffusion across the cell membrane.

Passive Diffusion